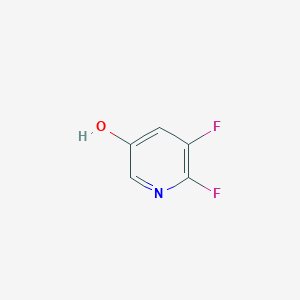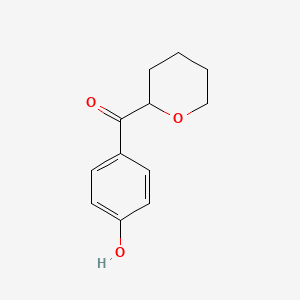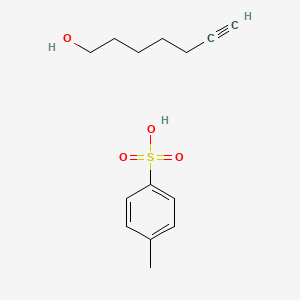
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of vanadium atoms within a cyclic framework, which imparts distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide typically involves the reaction of vanadium precursors with organic ligands under controlled conditions. One common method includes the use of vanadium pentoxide and organic diols, which react to form the desired cyclic structure. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the cyclic compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar vanadium precursors and organic ligands. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: Reduction reactions can convert the vanadium atoms to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use organic solvents and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions can produce vanadium(III) or vanadium(II) complexes.
Scientific Research Applications
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique redox properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which 1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide exerts its effects involves its ability to undergo redox reactions. The vanadium atoms within the compound can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential biological activities. The compound may interact with molecular targets such as enzymes and cellular components, modulating their activity through redox mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane: Similar in structure but without the dioxide functionality.
Vanadium Pentoxide: A common vanadium compound with different chemical properties.
Vanadyl Acetylacetonate: Another vanadium-based compound used in catalysis.
Uniqueness
1,3-Dioxa-2lambda4,4lambda4-divanadacyclobutane 2,4-dioxide is unique due to its cyclic structure incorporating vanadium atoms and its ability to participate in diverse chemical reactions. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,3-dioxa-2λ4,4λ4-divanadacyclobutane 2,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.2V |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPDKHYKECNNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V]1O[V](=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4V2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.881 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4R)-1-naphthalen-2-yl-2-[(4S)-1-naphthalen-2-yl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8256211.png)





![Pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8256256.png)



![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)

![L-Proline, N-[(phenylmethoxy)carbonyl]glycyl-2-methyl-](/img/structure/B8256296.png)
![6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,12,14,16,18,21,23,25,27,30(37),31(36),32,34-heptadecaene](/img/structure/B8256307.png)
